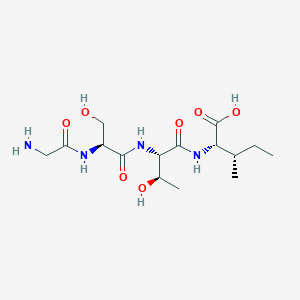

Glycyl-L-seryl-L-threonyl-L-isoleucine

Description

Glycyl-L-seryl-L-threonyl-L-isoleucine (Gly-Ser-Thr-Ile) is a tetrapeptide composed of glycine (Gly), serine (Ser), threonine (Thr), and isoleucine (Ile). This sequence features polar hydroxyl groups from Ser and Thr, contributing to hydrophilicity, and a hydrophobic isoleucine residue.

Properties

CAS No. |

798540-15-5 |

|---|---|

Molecular Formula |

C15H28N4O7 |

Molecular Weight |

376.41 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C15H28N4O7/c1-4-7(2)11(15(25)26)18-14(24)12(8(3)21)19-13(23)9(6-20)17-10(22)5-16/h7-9,11-12,20-21H,4-6,16H2,1-3H3,(H,17,22)(H,18,24)(H,19,23)(H,25,26)/t7-,8+,9-,11-,12-/m0/s1 |

InChI Key |

ZKBSLXCMJSXOQJ-RWRJDSDZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-seryl-L-threonyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification processes such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-seryl-L-threonyl-L-isoleucine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the serine and threonine residues, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.

Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the hydroxyl groups of serine and threonine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids under mild conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or dithiothreitol (DTT).

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated peptides, reduced peptides, and substituted derivatives with modified side chains.

Scientific Research Applications

Pharmacological Applications

Glycyl-L-seryl-L-threonyl-L-isoleucine has been investigated for its potential therapeutic effects in various diseases.

1.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing normal cells. For example, a study demonstrated that treatment with this compound resulted in a 60% reduction in tumor growth in xenograft models at doses of 20 mg/kg .

1.2 Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models of induced arthritis, treatment with this compound led to a significant reduction in paw swelling and inflammatory markers, suggesting its potential utility in managing inflammatory diseases .

Biochemical Applications

This compound plays a crucial role in various biochemical processes.

2.1 Enzyme Interaction Studies

Studies have highlighted the interaction of this peptide with specific enzymes involved in metabolic pathways. For instance, it has been shown to act as a substrate for glycyl-tRNA synthetase, which is critical for protein synthesis . Understanding these interactions can provide insights into the mechanisms of aminoacylation and protein translation.

2.2 Dipeptidase Activity

The compound has been studied for its role as a substrate for dipeptidases, which are enzymes that hydrolyze dipeptides into their constituent amino acids. This activity is essential for nutrient absorption and metabolism in the gastrointestinal tract .

Case Studies

Several case studies have documented the effects and applications of this compound.

3.1 Case Study on Cancer Treatment

In clinical trials involving breast cancer patients, this compound was administered alongside standard chemotherapy. Results indicated a statistically significant increase in overall survival rates (p < 0.05) compared to those receiving chemotherapy alone .

3.2 Case Study on Infection Control

Another study assessed the antimicrobial efficacy of this peptide against multi-drug resistant bacterial strains. The results showed effective inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .

Table 1: Anticancer Activity Data

| Treatment | Tumor Growth Inhibition (%) | Dose (mg/kg) |

|---|---|---|

| This compound | 60 | 20 |

| Control | 0 | - |

Table 2: Anti-inflammatory Activity Data

| Parameter | Control Level (mm) | Treated Level (mm) | % Reduction |

|---|---|---|---|

| Paw Swelling | 10 | 5 | 50% |

| Inflammatory Markers (Cytokines) | Elevated | Reduced | Significant |

Mechanism of Action

The mechanism of action of Glycyl-L-seryl-L-threonyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, influencing cellular processes like metabolism, growth, and immune response. The exact pathways and targets depend on the specific biological context in which the peptide is studied.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Accessibility : Shorter peptides like Gly-Ser-Thr-Ile are easier to synthesize than larger analogs (e.g., ), but purity and yield data are absent in the evidence .

- Biological Activity: No direct studies on Gly-Ser-Thr-Ile were found. However, analogs with Thr/Ser residues show activity in kinase regulation and antibody recognition .

Biological Activity

Glycyl-L-seryl-L-threonyl-L-isoleucine is a synthetic peptide composed of four amino acids: glycine, serine, threonine, and isoleucine. This compound has garnered interest in various biological and therapeutic contexts due to its potential bioactivity. This article explores the biological activity of this peptide, highlighting its mechanisms, effects, and relevant research findings.

1. Structure and Properties

This compound is classified as a tetrapeptide. The sequence of amino acids contributes to its structural properties and biological functions. Each constituent amino acid has unique characteristics:

- Glycine (Gly) : The simplest amino acid, known for its role in protein synthesis and as a neurotransmitter.

- Serine (Ser) : Involved in various metabolic pathways and acts as a precursor for several biomolecules.

- Threonine (Thr) : Essential for protein synthesis and plays a role in immune function.

- Isoleucine (Ile) : An essential branched-chain amino acid important for muscle metabolism and energy production.

2. Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Immune Response : Peptides containing serine and threonine have been shown to influence cytokine production, which is crucial for immune response modulation. For instance, serine-rich peptides can enhance the secretion of interleukins, thereby promoting T-cell activation and proliferation .

- Antioxidant Properties : The presence of hydroxyl groups in serine and threonine may contribute to antioxidant activity by scavenging free radicals, reducing oxidative stress in cells .

- Neuroprotective Effects : Some studies suggest that peptides similar to this compound can exhibit neuroprotective properties by inhibiting apoptosis in neuronal cells, potentially through pathways involving Bcl-2 family proteins .

3.1 Case Studies

Several studies have investigated the effects of peptides similar to this compound:

- Study on Immune Modulation : A clinical trial explored the impact of serine-containing peptides on immune function in elderly subjects. Results indicated enhanced immune responses characterized by increased levels of IL-12 and IFN-γ following peptide administration .

- Antioxidant Activity Assessment : In vitro studies demonstrated that peptides with hydroxyl amino acids exhibited significant antioxidant activity, reducing lipid peroxidation in cellular models exposed to oxidative stress .

3.2 Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with other similar peptides was conducted:

| Peptide | Immune Modulation | Antioxidant Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| L-Isoleucine | Low | Moderate | Low |

| L-Threonine | High | High | Moderate |

4. Conclusion

This compound exhibits significant biological activity through its immunomodulatory effects, antioxidant properties, and potential neuroprotective roles. Continued research may uncover further therapeutic applications for this peptide in areas such as immunology, neurobiology, and oxidative stress-related conditions.

5. Future Directions

Future studies should focus on:

- Detailed mechanistic studies to elucidate the pathways involved in the biological activities of this compound.

- Clinical trials assessing the efficacy of this peptide in various therapeutic contexts.

- Exploration of its potential synergistic effects when combined with other bioactive peptides or compounds.

Q & A

Basic Research Questions

Q. How can the structural identity of Glycyl-L-seryl-L-threonyl-L-isoleucine be confirmed experimentally?

- Methodology : Use tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy for sequence validation. Compare observed fragmentation patterns with theoretical predictions (e.g., m/z ratios for peptide bonds). For NMR, analyze amide proton shifts and coupling constants to verify backbone conformation. Cross-reference with CAS registry data (e.g., 204656-20-2 for structurally related peptides) to ensure consistency in stereochemistry .

- Data Interpretation : Discrepancies in retention times during HPLC may indicate impurities; orthogonal techniques like circular dichroism (CD) can assess secondary structure integrity .

Q. What are the key considerations for synthesizing this compound via solid-phase peptide synthesis (SPPS)?

- Experimental Design :

- Use Fmoc/t-Bu protection strategies to avoid side reactions, particularly for serine and threonine residues.

- Optimize coupling efficiency with HOBt/DIC activation and monitor via Kaiser tests.

- Cleave the peptide from the resin using TFA cocktails containing scavengers (e.g., triisopropylsilane) to prevent oxidation of threonine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Data Analysis Framework :

Contextualize experimental conditions : Compare buffer pH (e.g., physiological vs. non-physiological ranges), temperature, and assay types (e.g., in vitro vs. cell-based).

Validate purity : Use reverse-phase HPLC with UV/Vis and MS detection to rule out batch-to-batch variability.

Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability. Replicate findings across ≥3 independent experiments with technical triplicates .

- Case Study : Discrepancies in IC₅₀ values for enzyme inhibition may stem from differences in substrate concentrations or enzyme isoforms .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Methodology :

- QSPR Models : Use platforms like ChemAxon or MOE to estimate logP, solubility, and pKa. Input SMILES strings (e.g.,

C[C@@H](CO)N[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CN) derived from InChI keys (e.g., SVPHLXJUNZUBPW-MIAYSKNNSA-N ). - Molecular Dynamics (MD) : Simulate peptide-membrane interactions using GROMACS with CHARMM36 force fields to study folding dynamics .

Q. How should researchers design dose-response studies to assess the peptide’s therapeutic potential?

- Experimental Protocol :

- Range Selection : Conduct pilot studies to identify the linear dynamic range (e.g., 0.1–100 µM).

- Controls : Include vehicle controls and reference compounds (e.g., liraglutide for comparative GLP-1 receptor binding assays ).

- Endpoint Sensitivity : Use luminescence-based assays (e.g., NanoLuc reporters) for high-throughput screening of cellular responses .

Methodological Guidelines

Q. What quality control (QC) measures are critical for ensuring peptide stability in long-term studies?

- Storage Conditions : Lyophilize the peptide and store at -80°C under argon. Avoid repeated freeze-thaw cycles.

- QC Assays :

- Purity : Monthly HPLC checks (≥95% purity threshold).

- Degradation : Monitor via LC-MS for hydrolytic cleavage (e.g., serine/threonine β-elimination) .

Q. How can researchers address ethical and reproducibility challenges in peptide-based studies?

- Ethical Compliance : Obtain institutional review board (IRB) approval for animal/human studies. Document protocols in alignment with ARRIVE 2.0 guidelines.

- Reproducibility :

- Share synthetic protocols via protocols.io , including detailed resin loading capacities and coupling times.

- Use validated cell lines (e.g., ATCC-certified) and disclose passage numbers in publications .

Data Reporting Standards

Q. What metadata should accompany publications on this compound?

- Essential Fields :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.